molecular formula C11H10ClNO B1368440 1-[5-(3-Chlorophenyl)-2-furyl]methanamine CAS No. 1017414-86-6

1-[5-(3-Chlorophenyl)-2-furyl]methanamine

Cat. No.: B1368440
CAS No.: 1017414-86-6
M. Wt: 207.65 g/mol
InChI Key: FKGVZOIWZNIIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3-Chlorophenyl)-2-furyl]methanamine is an organic compound that features a furan ring substituted with a 3-chlorophenyl group and a methanamine group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3-chlorobenzaldehyde and furan-2-carboxylic acid.

    Step 1: The furan-2-carboxylic acid is converted to furan-2-carboxaldehyde via a Vilsmeier-Haack reaction.

    Step 2: The furan-2-carboxaldehyde undergoes a condensation reaction with 3-chlorobenzaldehyde in the presence of a base to form 1-[5-(3-chlorophenyl)-2-furyl]methanol.

    Step 3: The methanol derivative is then subjected to reductive amination using ammonia or an amine source to yield this compound.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-Chlorophenyl)-2-furyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

    Oxidation: Formation of 1-[5-(3-chlorophenyl)-2-furyl]methanone.

    Reduction: Formation of 1-[5-(3-chlorophenyl)-2-furyl]methanol.

    Substitution: Formation of 1-[5-(3-methoxyphenyl)-2-furyl]methanamine.

Scientific Research Applications

1-[5-(3-Chlorophenyl)-2-furyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-[5-(3-Chlorophenyl)-2-furyl]methanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

  • 1-[5-(3-Bromophenyl)-2-furyl]methanamine
  • 1-[5-(3-Fluorophenyl)-2-furyl]methanamine
  • 1-[5-(3-Methylphenyl)-2-furyl]methanamine

Comparison: 1-[5-(3-Chlorophenyl)-2-furyl]methanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.

Properties

IUPAC Name

[5-(3-chlorophenyl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGVZOIWZNIIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640659
Record name 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017414-86-6
Record name 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.